molecular formula C8H18N2 B12048275 2-Isobutyl-piperazine CAS No. 84477-68-9

2-Isobutyl-piperazine

Cat. No.: B12048275
CAS No.: 84477-68-9
M. Wt: 142.24 g/mol
InChI Key: BYYCSTYYULCJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isobutyl-piperazine is a nitrogen-containing heterocyclic compound characterized by a piperazine ring substituted with an isobutyl group. Piperazine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkyl or N-aryl piperazines.

Scientific Research Applications

2-Isobutyl-piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of central nervous system agents.

    Industry: Utilized in the production of polymers and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 2-Isobutyl-piperazine involves its interaction with various molecular targets:

Comparison with Similar Compounds

    Piperazine: The parent compound, widely used as an anthelmintic agent.

    2-Methyl-piperazine: Similar structure but with a methyl group instead of an isobutyl group.

    3-Isobutyl-2-methoxypyrazine: Another nitrogen-containing heterocyclic compound with different functional groups.

Uniqueness:

    Structural Differences: The presence of the isobutyl group in 2-Isobutyl-piperazine provides unique steric and electronic properties compared to other piperazine derivatives.

    Biological Activity: Its specific interactions with molecular targets can lead to distinct biological activities, making it a valuable compound for research and development.

Properties

CAS No.

84477-68-9

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

2-(2-methylpropyl)piperazine

InChI

InChI=1S/C8H18N2/c1-7(2)5-8-6-9-3-4-10-8/h7-10H,3-6H2,1-2H3

InChI Key

BYYCSTYYULCJLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CNCCN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.